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Compound of Interest
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Cat. No.: B1663239

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agarose gel electrophoresis is a fundamental technique used to separate macromolecules,
primarily DNA and RNA, based on their size. This method employs a porous agarose gel matrix
and an electric field to drive the negatively charged nucleic acid molecules towards a positive
electrode. The migration speed is inversely proportional to the logarithm of the molecule's size,
allowing for the effective separation of fragments of different lengths. MLO16 is a novel, high-
sensitivity fluorescent nucleic acid stain designed for the visualization of DNA and RNA in
agarose gels. Its proprietary formulation offers enhanced signal-to-noise ratio and
photostability, making it an ideal choice for a wide range of applications, from routine screening
to sensitive downstream analyses in drug development and molecular biology research.

These application notes provide a detailed protocol for the use of MLO16 in agarose gel
electrophoresis for the separation and visualization of DNA fragments. The protocol outlines the
preparation of the agarose gel, sample loading, electrophoresis, and visualization of nucleic
acids.

Experimental Protocols
Materials and Reagents

e Agarose (electrophoresis grade)
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e Running buffer: 1X TAE (Tris-acetate-EDTA) or 1X TBE (Tris-borate-EDTA) buffer
e MLO16 Nucleic Acid Stain (10,000X stock in DMSO)

e DNA samples

o 6X DNA loading dye

o DNA ladder (molecular weight marker)

¢ Deionized water (dH20)

o Electrophoresis chamber and power supply

o Gel casting tray and combs

e Microwave oven or heating plate

e UV transilluminator or blue light documentation system

» Protective eyewear and gloves

Preparation of 1% Agarose Gel (50 mL)

o Measure Reagents: Weigh 0.5 g of agarose powder and add it to a 250 mL Erlenmeyer flask.
o Add Buffer: Add 50 mL of 1X electrophoresis running buffer (TAE or TBE) to the flask.

» Dissolve Agarose: Heat the mixture in a microwave oven for 1-2 minutes, swirling the flask
every 30 seconds, until the agarose is completely dissolved and the solution is clear.[1][2]

e Cool the Solution: Let the agarose solution cool down to approximately 50-60°C. This is
crucial to prevent warping of the gel casting tray and to ensure the integrity of the ML016
stain.

e Add MLO016 Stain: Add 5 pL of ML016 (10,000X) to the molten agarose solution and swirl
gently to mix. This corresponds to a final concentration of 1X.
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o Cast the Gel: Place the gel casting tray on a level surface and insert the comb. Pour the
molten agarose solution into the tray, ensuring there are no air bubbles.[2] If bubbles are
present, they can be removed with a clean pipette tip.

o Solidify the Gel: Allow the gel to solidify at room temperature for 20-30 minutes. The gel will
become opaque once it has solidified.

Running the Agarose Gel

o Assemble Electrophoresis Chamber: Once the gel has solidified, carefully remove the comb.
Place the gel casting tray containing the gel into the electrophoresis chamber.

o Add Running Buffer: Fill the electrophoresis chamber with 1X running buffer until the gel is
completely submerged.

e Prepare Samples: Mix your DNA samples and DNA ladder with 6X loading dye in a 5:1 ratio
(e.g., 5 pL of DNA sample with 1 pL of loading dye).

o Load Samples: Carefully load the prepared DNA samples and DNA ladder into the wells of
the agarose gel.[3][4]

e Run Electrophoresis: Connect the electrophoresis chamber to the power supply, ensuring the
electrodes are correctly oriented (DNA will migrate from the negative/black electrode to the
positive/red electrode).[2] Apply a constant voltage of 80-120 V and run the gel for 30-60
minutes, or until the dye front has migrated approximately 75-80% of the gel length.[1][3]

e Visualize DNA: After electrophoresis is complete, turn off the power supply and carefully
remove the gel from the chamber. Place the gel on a UV transilluminator or a blue light
documentation system to visualize the DNA bands stained with ML016.

Data Presentation

The following tables provide a summary of recommended parameters and concentrations for
successful agarose gel electrophoresis using ML016.

Table 1: Recommended Agarose Gel Percentages for DNA Fragment Separation
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Agarose Gel Percentage (%)

Recommended DNA Fragment Size Range
(bp)

0.8 1,000 - 30,000
1.0 500 - 10,000
1.2 400 - 7,000
15 200 - 3,000
2.0 50 - 2,000

Table 2: Quantitative Parameters for Gel Preparation and Electrophoresis

Parameter Value Unit Notes
Agarose (for 1% gel) 0.5 g For a 50 mL gel
Running Buffer ]
50 mL For gel preparation
Volume
MLO16 (10,000X)
5 pL For a 50 mL gel
Volume
DNA Sample Volume 1-10 pL
6X Loading Dye 1/5th of sample
pL
Volume volume
Electrophoresis
80-120 Y
Voltage
Run Time 30 - 60 min
Visualizations
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Caption: Workflow for Agarose Gel Electrophoresis using ML016.
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Caption: Principle of DNA Separation by Size in Agarose Gel.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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